molecular formula C6H9BN2O2 B578644 (5-Amino-2-methylpyridin-4-yl)boronic acid CAS No. 1310404-60-4

(5-Amino-2-methylpyridin-4-yl)boronic acid

Cat. No.: B578644
CAS No.: 1310404-60-4
M. Wt: 151.96
InChI Key: FWXXBIKSSQIKLV-UHFFFAOYSA-N
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Description

(5-Amino-2-methylpyridin-4-yl)boronic acid is a pyridine-based organoboron compound with a boronic acid (-B(OH)₂) group at position 4, a methyl (-CH₃) group at position 2, and an amino (-NH₂) group at position 4. This structure combines electron-donating (amino, methyl) and steric substituents, which influence its Lewis acidity, pKa, and reactivity. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, biochemical sensing, and drug development due to their reversible interactions with diols and proteasome inhibition properties .

Properties

IUPAC Name

(5-amino-2-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3,10-11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXXBIKSSQIKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678190
Record name (5-Amino-2-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-60-4
Record name Boronic acid, B-(5-amino-2-methyl-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Amino-2-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-methylpyridin-4-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-5-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Borylation: The resulting 5-amino-2-methylpyridine is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (5-Amino-2-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide (H2O2).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol).

    Substitution: Nucleophiles (e.g., alkyl halides), solvent (e.g., dimethylformamide).

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene.

    Oxidation: Phenol derivative.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Amino-2-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Amino-2-methylpyridin-4-yl)boronic acid depends on the specific application and the target molecule. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form the desired carbon-carbon bond. The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

The physicochemical and biological properties of boronic acids are highly dependent on substituent identity, position, and electronic effects. Below is a comparative analysis of (5-Amino-2-methylpyridin-4-yl)boronic acid and analogous compounds:

Substituent Effects on pKa and Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group (-NH₂) in this compound is strongly electron-donating, lowering the pKa of the boronic acid and stabilizing the boronate anion. In contrast, electron-withdrawing groups (e.g., -Cl, -F) increase pKa. For example, (5-Chloro-2-methoxypyridin-4-yl)boronic acid (pKa ~8.5–9.5, inferred) likely has a higher pKa than the amino-substituted analog due to the chloro group’s electron-withdrawing nature . Key Insight: Lower pKa enhances reactivity under physiological conditions (pH ~7.4), making this compound more suitable for biomedical applications compared to chloro- or fluoro-substituted derivatives .
  • This contrasts with smaller substituents (e.g., -H, -OCH₃ in phenylboronic acids), which allow faster boroxine trimerization but may compromise binding specificity .

Comparative Data Table

Compound Name Substituents (Position) pKa (Estimated) Key Biological Activity Reference ID
This compound -NH₂ (5), -CH₃ (2), -B(OH)₂ (4) ~7.5–8.5 Proteasome/HDAC inhibition (inferred)
(5-Chloro-2-methoxypyridin-4-yl)boronic acid -Cl (5), -OCH₃ (2), -B(OH)₂ (4) ~8.5–9.5 Not reported
Phenylboronic acid -B(OH)₂ (aromatic) ~8.8 Boroxine trimerization
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Extended aromatic system ~7.0–7.5 HDAC inhibition (IC₅₀ = 1 µM)

Research Findings and Implications

  • Structure-Activity Relationships: The amino group’s electron donation lowers pKa and increases boronate stability, while the methyl group improves selectivity by steric exclusion. This combination may enhance therapeutic efficacy in diseases like cancer or fungal infections .
  • Contradictions and Limitations: While boronic acids with electron-withdrawing groups (e.g., -Cl) are less reactive at physiological pH, they may exhibit superior stability in aqueous environments . Further in vitro studies are required to validate the inferred activity of this compound.

Biological Activity

(5-Amino-2-methylpyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and unique structural properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure:
this compound features a pyridine ring substituted with an amino group and a boronic acid functional group, which is crucial for its reactivity and biological interactions.

Synthesis:
The synthesis typically begins with 2-methyl-5-nitropyridine, which is reduced to form 5-amino-2-methylpyridine. This intermediate undergoes borylation using boron reagents such as bis(pinacolato)diboron in the presence of palladium catalysts. The overall reaction can be summarized as follows:

  • Reduction: 2-methyl-5-nitropyridine → 5-amino-2-methylpyridine
  • Borylation: 5-amino-2-methylpyridine + Boron reagent → this compound

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic acid group with a palladium catalyst, facilitating the formation of carbon-carbon bonds, which is essential in drug development and synthesis of bioactive compounds.

Additionally, the amino group can engage in hydrogen bonding, enhancing the compound's interaction with biological targets. This dual functionality contributes to its role in medicinal chemistry as a versatile building block for pharmaceuticals.

Applications in Research

This compound has been explored for several applications:

  • Medicinal Chemistry: It serves as a precursor for synthesizing various pharmaceutical agents, including potential anticancer and antimicrobial drugs.
  • Biological Studies: The compound is used to investigate biological processes involving boron, including enzyme inhibition and receptor interactions .
  • Material Science: It plays a role in developing advanced materials due to its unique chemical properties.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other boronic acids and pyridine derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundAmino group, boronic acidVersatile in drug synthesis; enzyme inhibition
(3-Aminopyridin-4-yl)boronic acidAmino group at different positionLimited applications compared to above
(5-Aminopyridin-2-yl)boronic acidSimilar structure but different positionSimilar reactivity but less versatile

Uniqueness: The combination of an amino group and a boronic acid on the pyridine ring enhances reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition: Research showed that this compound could inhibit key enzymes involved in metabolic pathways, suggesting its utility in therapeutic interventions for metabolic disorders .
  • Antimicrobial Properties: Investigations revealed that this compound derivatives displayed moderate to strong antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

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